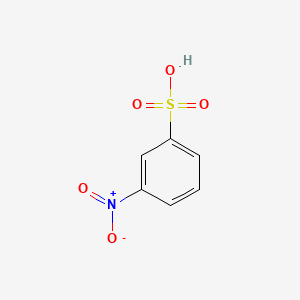
3-Nitrobenzenesulfonic acid
Cat. No. B1214294
Key on ui cas rn:
98-47-5
M. Wt: 203.17 g/mol
InChI Key: ONMOULMPIIOVTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04661292
Procedure details


22.8 parts of 1,4-diaminoanthraquinone-2-sulfonic acid (78.1%) are added at room temperature to a mixture of 53 parts of 2-pyrrolidone and 52 parts of water. The pH of the solution is adjusted to 7.5-8 with 5 parts of 24% aqueous ammonia solution. Then 2 parts of ammonium bicarbonate, 6.4 parts of 3-nitrobenzene-1-sulfonic acid, sodium salt, and 9 parts of sodium cyanide are added in succession. The reaction mixture is then heated for 4 hours to 88° C., with stirring. The precipitate is filtered warm with suction, washed with warm 25% aqueous 2-pyrrolidone and then with hot water, and dried at 50° C. in vacuo, affording 14.9 parts of 95.5% 1,4-diamino-2,3-dicyanoanthraquinone, corresponding to a yield of 88.3% of theory. Rf =0.54.

[Compound]
Name
53
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One




Name
ammonium bicarbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three




Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7](=[O:17])[C:6]=2[C:5]([NH2:18])=[CH:4][C:3]=1S(O)(=O)=O.[NH:23]1[CH2:27]CCC1=O.N.C(=O)(O)[O-].[NH4+].[N+:35]([C:38]1C=C(S(O)(=O)=O)C=CC=1)([O-])=O.[Na].[C-]#N.[Na+]>O>[NH2:1][C:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7](=[O:17])[C:6]=2[C:5]([NH2:18])=[C:4]([C:38]#[N:35])[C:3]=1[C:27]#[N:23] |f:3.4,7.8,^1:47|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C=C(C=2C(C3=CC=CC=C3C(C12)=O)=O)N)S(=O)(=O)O
|
[Compound]
|
Name
|
53
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1C(CCC1)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
Step Three
|
Name
|
ammonium bicarbonate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[NH4+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1)S(=O)(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Na]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[C-]#N.[Na+]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture is then heated for 4 hours to 88° C.
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitate is filtered
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
warm with suction
|
WASH
|
Type
|
WASH
|
|
Details
|
washed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
with warm 25% aqueous 2-pyrrolidone
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
with hot water, and dried at 50° C. in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=C(C(=C(C=2C(C3=CC=CC=C3C(C12)=O)=O)N)C#N)C#N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 95.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
